molecular formula C12H18ClNO B2931882 1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride CAS No. 2260936-20-5

1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride

Cat. No. B2931882
CAS RN: 2260936-20-5
M. Wt: 227.73
InChI Key: FMOLSZNOFRTVIY-UHFFFAOYSA-N
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Description

“1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2260936-20-5 . It has a molecular weight of 227.73 . This compound is typically available in powder form .


Molecular Structure Analysis

The Inchi Code for “1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride” is 1S/C12H17NO.ClH/c1-2-14-11-6-4-10 (5-7-11)12 (13)8-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride” include its molecular weight (227.73 ) and its physical state (powder ). Unfortunately, specific information such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Cyclobutane Derivatives in Crystal Structure Studies

  • The study of oxime derivatives containing cyclobutane rings contributes to understanding crystal structures and molecular interactions. These compounds feature cyclobutane rings, oxime groups, and benzene rings, with varied configurations and intermolecular interactions forming distinct network structures (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).

Enantioselective Synthesis

  • Cyclobutane derivatives play a key role in the enantioselective synthesis of biologically active compounds. Techniques like CuH-catalyzed hydroamination are used to synthesize polysubstituted aminocyclobutanes and aminocyclopropanes with high diastereo- and enantioselectivity, crucial for creating complex molecular structures (Feng, Hao, Liu, & Buchwald, 2019).

Carbon-Carbon Bond Formation in Organic Synthesis

  • Palladium-catalyzed reactions involving cyclobutane derivatives are used to create arylated benzolactones, demonstrating the versatility of these compounds in facilitating carbon-carbon bond formation and the synthesis of diverse organic structures (Matsuda, Shigeno, & Murakami, 2008).

Polymerization Mechanisms

  • Cyclobutane derivatives contribute to understanding novel polymerization mechanisms. For instance, the cation radical polymerization of certain monomers using cyclobutane compounds helps elucidate new pathways for polymer creation (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).

Synthesis of Natural Product Analogues

  • The synthesis of core ring systems of natural products, such as Daphniphyllum alkaloids, involves the use of cyclobutane derivatives. These methods enable the creation of complex natural product analogues, important in medicinal chemistry (Coldham, Watson, Adams, & Martin, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(4-ethoxyphenyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-14-11-6-4-10(5-7-11)12(13)8-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOLSZNOFRTVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride

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